molecular formula CH4N3PS B14300647 Phosphorodiamidothioic cyanide CAS No. 117584-31-3

Phosphorodiamidothioic cyanide

Cat. No.: B14300647
CAS No.: 117584-31-3
M. Wt: 121.10 g/mol
InChI Key: NDLAZZTUDVXBMX-UHFFFAOYSA-N
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Description

Phosphorodiamidothioic cyanide (PDTC) is a phosphorus-containing cyanogenic compound characterized by a unique molecular structure integrating sulfur, phosphorus, and cyanide groups. However, its toxicity profile likely parallels other cyanogenic compounds, necessitating stringent safety protocols during handling and disposal .

Properties

CAS No.

117584-31-3

Molecular Formula

CH4N3PS

Molecular Weight

121.10 g/mol

IUPAC Name

diaminophosphinothioylformonitrile

InChI

InChI=1S/CH4N3PS/c2-1-5(3,4)6/h(H4,3,4,6)

InChI Key

NDLAZZTUDVXBMX-UHFFFAOYSA-N

Canonical SMILES

C(#N)P(=S)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiamidothioic cyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with thiourea, followed by the addition of cyanide ions. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidothioic cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phosphorus-containing products.

    Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.

    Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a range of phosphorus-nitrogen compounds.

Scientific Research Applications

Phosphorodiamidothioic cyanide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.

    Biology: Researchers study its potential as a biochemical probe for investigating cellular processes.

    Medicine: There is interest in its potential therapeutic applications, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphorodiamidothioic cyanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The pathways involved often include those related to phosphorus metabolism and cyanide detoxification.

Comparison with Similar Compounds

Chemical Structure and Reactivity

Compound Key Functional Groups Reactivity Profile Industrial Relevance
Phosphorodiamidothioic cyanide Phosphorodiamidothioate, –CN High nucleophilicity; potential ligand for metal binding Hypothesized use in gold leaching or catalysis
Sodium cyanide (NaCN) –CN Rapid cyanide ion release in aqueous solutions Gold extraction, electroplating
Sodium thiosulfate (Na₂S₂O₃) Thiosulfate (S₂O₃²⁻) Redox activity; cyanide detoxification Cyanide antidote, gold leaching alternative
Hydroxocobalamin Corrin ring with cobalt Cyanide chelation First-line antidote for cyanide poisoning

Key Findings :

  • PDTC’s phosphorus and sulfur groups may enhance stability compared to NaCN, reducing spontaneous degradation in acidic environments .
  • Unlike thiosulfates, PDTC’s dual functional groups could enable synergistic interactions in metallurgical processes, though direct comparative data are lacking .

Toxicity and Medical Management

Compound Acute Toxicity (LD₅₀, mg/kg) Detoxification Mechanism Clinical Management Guidelines
This compound Not established (inferred high) Likely mitochondrial cytochrome c oxidase inhibition Hypothesized use of hydroxocobalamin or thiosulfate
Sodium cyanide 6–8 (oral, human) Binds to cytochrome c oxidase Hydroxocobalamin (5g IV), sodium thiosulfate (12.5g IV)
Acetonitrile 3,800 (oral, rat) Hepatic metabolism to cyanide Delayed toxicity; antidotes as above

Key Findings :

  • PDTC’s toxicity is presumed to mirror NaCN, requiring immediate intervention with hydroxocobalamin or sodium thiosulfate to mitigate cyanide release .
  • Fire victims with suspected PDTC exposure should avoid amyl/sodium nitrite due to risks of exacerbating carbon monoxide toxicity .

Key Findings :

  • Thiosulfate-based alternatives (e.g., sodium, magnesium, calcium thiosulfate) show promise as safer substitutes for cyanide in gold leaching, but PDTC’s efficacy remains unquantified .
  • Cyanide degradation in mining waste (e.g., heap leach residues) often results in total cyanide levels below detection limits, suggesting PDTC could require specialized analytical methods for monitoring .

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